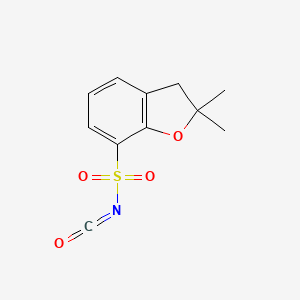
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol This compound is characterized by the presence of a chroman ring system attached to a cyclopropanecarboxylic acid methyl ester group
Métodos De Preparación
The synthesis of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate typically involves several steps, including the formation of the chroman ring and the subsequent attachment of the cyclopropanecarboxylic acid methyl ester group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In industrial production, the synthesis of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired product.
Análisis De Reacciones Químicas
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents for these reactions include alkoxides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chroman ring system can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1-Chroman-6-yl-cyclopropanecarboxylic acid: This compound lacks the methyl ester group, which can affect its reactivity and biological activity.
1-Chroman-6-yl-cyclopropanecarboxylic ethyl ester: The ethyl ester group can influence the compound’s solubility and stability compared to the methyl ester.
1-Chroman-6-yl-cyclopropanecarboxylic propyl ester: The longer propyl ester group can further alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the chroman ring system and the cyclopropanecarboxylic acid methyl ester group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-16-13(15)14(6-7-14)11-4-5-12-10(9-11)3-2-8-17-12/h4-5,9H,2-3,6-8H2,1H3 |
Clave InChI |
XWAKOHDDAWTROD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)


![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)


![Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8637212.png)




